molecular formula C12H11F4NO2 B6630954 [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone

[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone

Cat. No.: B6630954
M. Wt: 277.21 g/mol
InChI Key: KBDPMTXYZSKYSG-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with oxazinan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their performance characteristics, such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-5-(trifluoromethyl)phenyl]-(piperidin-2-yl)methanone
  • [2-Fluoro-5-(trifluoromethyl)phenyl]-(morpholin-2-yl)methanone
  • [2-Fluoro-5-(trifluoromethyl)phenyl]-(pyrrolidin-2-yl)methanone

Uniqueness

Compared to similar compounds, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is unique due to the presence of the oxazinanone ring. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, which can be advantageous in various applications. Additionally, the fluorinated phenyl ring contributes to the compound’s high lipophilicity and potential for bioactivity.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-19-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDPMTXYZSKYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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